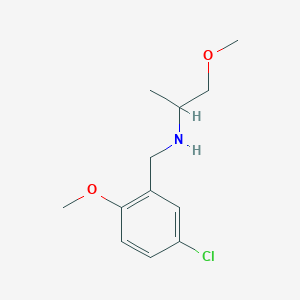
n-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine is a chemical compound characterized by the presence of a chloro-substituted benzyl group and a methoxypropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a methoxybenzylamine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: 5-Chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.
Reduction: 5-Methoxybenzylamine.
Substitution: Various substituted benzylamines or benzylthiols.
Scientific Research Applications
N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methoxybenzyl)-2-methyl-2-propanaminium
- (5-Chloro-2-methoxybenzyl)methylamine hydrochloride
Uniqueness
N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and pharmacological effects, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H18ClNO2/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3/h4-6,9,14H,7-8H2,1-3H3 |
InChI Key |
TVFDSYLPHGBJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















